molecular formula C18H16O8 B8050959 rosmarinic acid

rosmarinic acid

Cat. No.: B8050959
M. Wt: 360.3 g/mol
InChI Key: DOUMFZQKYFQNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound and an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, first isolated from rosemary ( Salvia rosmarinus ) . It is widely present in plants of the Lamiaceae family, such as rosemary, basil, sage, and perilla . As a versatile research compound, it exhibits potent antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, making it a valuable molecule for biomedical, pharmaceutical, and nutraceutical research . Key Research Applications and Value: • Inflammation and Immunology Research: this compound is a key compound for studying the modulation of inflammatory pathways. Its mechanisms include inhibiting the activation of T-cells and the production of pro-inflammatory cytokines like TNF-α and IL-6 . It also suppresses the NF-κB signaling pathway, making it relevant for research into autoimmune conditions, allergic asthma, and rheumatoid arthritis . • Neurodegenerative Disease Research: Studies highlight RA's potential in protecting against neuronal damage. Its antioxidant activity helps mitigate oxidative stress, and it has shown promise in experimental models of Alzheimer's and Parkinson's diseases, making it a candidate for neuropharmacology studies . • Oncology Research: Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has been reported to act on multiple targets, including the MARK4 protein, which is implicated in cancer cell pathway regulation . • Metabolic and Organ Protection Studies: RA is investigated for its hepatoprotective and renoprotective effects, offering insights into managing chemical-induced toxicity and fibrosis . Its anti-diabetic properties are also an area of active research . • Industrial & Applied Sciences: Beyond biomedicine, RA's strong antioxidant and antimicrobial properties are valuable for developing natural preservatives in the food industry and active ingredients in cosmetics . The global market for this compound is projected to grow significantly, driven by rising demand for natural and plant-based ingredients in pharmaceuticals and health products . Sourced from expert manufacturers, our high-purity this compound is ideal for advancing your research projects. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUMFZQKYFQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896992
Record name alpha-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL
Details Cayman; Cayman Chemical, Product Information, Rosmarinic Acid (June 2012). Available as of: Dec 28, 2012: https://www.caymanchem.com/pdfs/70900.pdf
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.547 g/cu cm
Details LookChem; Look for Chemicals. Rosmarinic acid (CAS 537-15-5). Available from, as of Dec 28, 2012: https://www.lookchem.com/cas-537/537-15-5.html
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid

CAS No.

537-15-5
Record name α-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

171-175 °C
Details LookChem; Look for Chemicals. Rosmarinic acid (CAS 537-15-5). Available from, as of Dec 28, 2012: https://www.lookchem.com/cas-537/537-15-5.html
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Conventional Solvent Extraction

Conventional solvent extraction remains the most widely used method for isolating RA from Lamiaceae and Boraginaceae plants. Ethanol-water mixtures (60–70% ethanol) are preferred due to their ability to solubilize polar phenolic compounds while minimizing protein denaturation. For instance, Rosmarinus officinalis extraction at 155°C for 120 minutes yielded 86.28 mg/g DW of carnosic acid and 8.37 mg/g DW of RA. Similarly, Melissa officinalis optimized with a 34% isopropanol solution at 66°C achieved 72.6 mg RA/g dry matter.

Table 1: Optimal Solvent Extraction Conditions for RA

Plant SourceSolvent SystemTemperature (°C)Time (min)Yield (mg/g)
Rosmarinus officinalisEthanol-water (60%)1551208.37
Melissa officinalisIsopropanol (34%)6612072.6
Salvia officinalisEthanol-water (70%)8018045.2

Ultrasound- and Microwave-Assisted Extraction

Nonconventional methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) enhance RA yield by disrupting cell walls. UAE with ionic liquids (e.g., [C8mim]Br) increased RA recovery from Rosmarinus officinalis by 160% compared to hydroalcoholic extraction. MAE using 50% ethanol at 500 W for 10 minutes extracted 58.3 mg RA/g from Ocimum basilicum, reducing extraction time by 80%.

Chemical Synthesis

Multistep Organic Synthesis

RA is synthesized via convergent routes involving protected precursors. A six-step synthesis starting from 3-(3′,4′-dihydroxyphenyl)-(S)-lactic acid and caffeic acid achieved a 9% overall yield. Key steps include:

  • Allylation of hydroxyl groups for protection.

  • Coupling using DCC/DMAP in dichloromethane.

  • Deprotection via palladium-catalyzed hydrogenolysis.

Table 2: Key Reactions in RA Chemical Synthesis

StepReagents/ConditionsYield (%)
1K₂CO₃, EtOH, reflux96
2DCC, DMAP, CH₂Cl₂, -20°C to 20°C94
3Pd(PPh₃)₄, morpholine, THF92

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling caffeic acid and 3,4-dihydroxyphenyllactic acid with K₂CO₃ achieved 78% conversion in 2 hours, eliminating toxic solvents.

Biosynthetic Pathways and Biotechnological Production

Plant Cell Suspension Cultures

Lavandula vera cell cultures in bioreactors optimized for dissolved oxygen (50%), agitation (400 rpm), and temperature (29.9°C) produced 3,489 mg/L RA, doubling shake-flask yields. Precursor feeding (2 mM tyrosine) further increased titers to 4,566 mg/L.

Metabolic Engineering in Microbes

Saccharomyces cerevisiae engineered with Mentha spp. genes (RAS, CYP98A14) produced 5.93 mg/L RA in glucose minimal medium. Modular cloning enabled simultaneous expression of:

  • TAT (tyrosine aminotransferase) from Rattus norvegicus.

  • HPPR (hydroxyphenylpyruvate reductase) from Coleus blumei.

  • 4CL (4-coumarate-CoA ligase) from Arabidopsis thaliana.

Encapsulation and Formulation Strategies

Liposomal Delivery Systems

Ethanol-injection liposomes incorporating sodium deoxycholate (SDC) achieved 85% RA encapsulation efficiency. Optimized formulations (100 μg/mL soy phosphatidylcholine, 2.5 μg/mL RA) showed sustained in vitro release over 24 hours.

Transethosomes for Topical Delivery

RA-loaded transethosomes (size: 120 nm, PDI: 0.21) enhanced skin permeability 3.5-fold compared to free RA. In vivo studies on psoriasis models demonstrated reduced TNF-α and IL-6 levels by 40% .

Chemical Reactions Analysis

Oxidation Reactions

Rosmarinic acid undergoes oxidation reactions that can be influenced by environmental factors such as pH and the presence of metal ions.

  • Oxidation Mechanism : The oxidation of this compound typically occurs in two steps:

    • The caffeic acid moiety is oxidized first.

    • Subsequently, the remaining structure undergoes further oxidation.

This process can lead to the formation of reactive oxygen species (ROS), which may exhibit pro-oxidant behavior under certain conditions .

Interaction with Metal Ions

This compound has been shown to interact with metal ions, particularly copper(II). This interaction is significant due to its implications in oxidative stress and neurodegenerative diseases.

  • Metal Binding : Studies indicate that this compound can form complexes with Cu(II) ions through deprotonated hydroxyl groups. This chelation can inhibit metal-catalyzed oxidative reactions, thereby reducing ROS formation .

Radical Scavenging Activity

This compound exhibits considerable radical scavenging activity, which is essential for its antioxidant properties.

  • Mechanism : The compound can scavenge various free radicals, including hydroxyl radicals and superoxide anions. The bond dissociation energies (BDE) for the O–H bonds in this compound suggest that it can effectively donate hydrogen atoms to stabilize these radicals .

Pro-Oxidant Activity

Interestingly, under certain conditions, this compound may also exhibit pro-oxidant effects.

  • Pro-Oxidant Mechanism : In the presence of ascorbate anions or superoxide anions, this compound can facilitate the reduction of Fe(III) to Fe(II), which may lead to Fenton-like reactions that generate harmful hydroxyl radicals .

Research Findings on this compound

Recent studies have explored various aspects of this compound's chemical behavior:

  • A study highlighted that this compound's interaction with Cu(II) ions not only affects its antioxidant capacity but also suggests a potential role in neuroprotection against amyloid beta-induced toxicity .

  • Research utilizing density functional theory calculations demonstrated that this compound exhibits strong radical scavenging activity in physiological environments, making it a promising candidate for therapeutic applications .

  • Electrochemical studies revealed that this compound undergoes oxidation in a controlled manner, indicating its potential utility in drug formulation where controlled release is crucial .

Scientific Research Applications

Therapeutic Applications in Cancer

Rosmarinic acid has demonstrated anti-cancer properties through several mechanisms:

  • Chemoresistance Reversal : RA has been shown to enhance the efficacy of chemotherapy drugs by counteracting mechanisms of resistance in cancer cells. It interacts with specific proteins that are dysregulated in tumors, thereby improving drug effectiveness and reducing toxicity to non-tumor tissues .
  • Inhibition of Tumor Growth : Studies indicate that RA can reduce mitochondrial reductase activity in tumor cells, suggesting its potential as an anti-cancer agent . Furthermore, it has been observed to prevent the aggregation of tau proteins, which are implicated in neurodegenerative diseases like Alzheimer's, thereby offering a dual benefit in cancer therapy and neuroprotection .

Table 1: Summary of Cancer-Related Applications of this compound

Study ReferenceCancer TypeMechanism of ActionFindings
VariousInhibition of mitochondrial activityReduced tumor cell viability
Breast, ColorectalChemoresistance reversalEnhanced efficacy of chemotherapeutics
NeurodegenerativeTau aggregation inhibitionPrevented fibrillization

Neuroprotective Effects

RA exhibits significant neuroprotective properties, particularly relevant for conditions such as Alzheimer's disease:

  • Alzheimer's Disease : RA has been found to inhibit the formation of tau fibrils, a hallmark of Alzheimer's pathology. Its interaction with tau proteins suggests a potential therapeutic role in preventing cognitive decline associated with neurodegeneration .
  • Acetylcholinesterase Inhibition : The compound also shows promise as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain and enhancing cognitive function .

Table 2: Neuroprotective Applications of this compound

Study ReferenceConditionMechanism of ActionFindings
Alzheimer'sTau fibril inhibitionReduced tau aggregation
Cognitive declineAcetylcholinesterase inhibitionImproved cognitive function

Antioxidant and Anti-inflammatory Properties

This compound is recognized for its antioxidant capabilities, which contribute to its anti-inflammatory effects:

  • Free Radical Scavenging : RA can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases linked to inflammation .
  • Anti-inflammatory Mechanisms : RA inhibits key inflammatory pathways by blocking lipoxygenase and cyclooxygenase activities, which are involved in the inflammatory response .

Table 3: Antioxidant and Anti-inflammatory Applications

Study ReferenceApplicationMechanismFindings
Chronic diseasesROS scavengingReduced oxidative damage
Inflammatory disordersInhibition of inflammatory pathwaysDecreased inflammation markers

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of this compound against various pathogens:

  • Bacterial Inhibition : RA has shown effectiveness against biofilm formation and virulence factor production in pathogenic bacteria like Aeromonas hydrophila. It can inhibit quorum sensing mechanisms that regulate bacterial communication and biofilm development .
  • Synergistic Effects with Antibiotics : RA enhances the efficacy of conventional antibiotics against resistant strains of bacteria, making it a valuable adjunct in antimicrobial therapy .

Table 4: Antimicrobial Applications of this compound

Study ReferenceMicroorganismApplicationFindings
Aeromonas hydrophilaBiofilm inhibitionIncreased survival rates in treated zebrafish
MRSASynergistic with antibioticsEnhanced antibacterial activity

Mechanism of Action

Labiatenic acid is often compared with other phenolic acids such as caffeic acid, chlorogenic acid, and ferulic acid. While all these compounds exhibit antioxidant properties, labiatenic acid is unique due to its dual phenolic structure, which enhances its bioactivity and stability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Rosmarinic Acid and Related Compounds

Compound Molecular Formula Key Structural Features Primary Sources
This compound C₁₈H₁₆O₈ Ester of caffeic acid + dihydroxyphenyllactic acid Rosmarinus officinalis
Caffeic acid C₉H₈O₄ Dihydroxycinnamic acid Coffee, fruits, herbs
Salvianolic acid B C₃₆H₃₀O₁₆ Dimer of RA with additional lactone ring Salvia miltiorrhiza
Carnosic acid C₂₀H₂₈O₄ Abietane diterpene with ortho-dihydroxy groups Rosmarinus officinalis
Chlorogenic acid C₁₆H₁₈O₉ Ester of caffeic acid + quinic acid Coffee, sunflower

Key Differences :

  • RA vs. Caffeic Acid : RA’s ester linkage enhances stability and bioavailability compared to caffeic acid, which is more prone to oxidation .
  • RA vs. Salvianolic Acid B: Salvianolic acid B, a dimeric form of RA, exhibits stronger antioxidant and cardioprotective effects but lower solubility .
  • RA vs. Carnosic Acid: Carnosic acid, a diterpene, shows superior lipid peroxidation inhibition, while RA excels in water-soluble antioxidant activity .

Antioxidant Activity

RA outperforms many phenolic acids in radical scavenging due to its dual phenolic rings and ortho-dihydroxy groups (Table 2).

Table 2: Antioxidant Activity Comparison (In Vitro)

Compound DPPH IC₅₀ (μM) ORAC (μmol TE/g) Key Mechanism Reference
This compound 12.5 15,200 Chelates Fe²⁺, scavenges ROS/NO
Caffeic acid 25.8 8,450 Single phenolic ring; less stable
Rutin 38.3 12,500 Glycoside limits membrane permeability
Carnosic acid 18.9 22,000 Synergistic with RA in lipid systems

Key Findings :

  • RA’s DPPH radical scavenging capacity is 3× higher than rutin and 2× higher than caffeic acid .
  • Synergy between RA and carnosic acid in rosemary extracts enhances overall antioxidant efficacy .

Pharmacological Effects

Table 3: Pharmacological Comparison

Compound Neuroprotection Anticancer Antimicrobial Antidiabetic
This compound Inhibits caspase-3 (IC₅₀: 2.8 μM) Induces apoptosis in breast cancer cells Antifungal (MIC: 64 μg/mL) α-Amylase inhibition (IC₅₀: 0.5 mg/mL)
Caffeic acid Moderate neuroprotection Weak antiproliferative Bacteriostatic No significant effect
Salvianolic acid B Cardioprotective Inhibits angiogenesis Not reported Improves insulin sensitivity
Carnosic acid Activates Nrf2 pathway Prostate cancer suppression Not reported No significant effect

Key Insights :

  • RA’s caspase-3 inhibition mimics peptide inhibitors, making it a candidate for neurodegenerative disease therapy .
  • In diabetes, RA’s α-amylase inhibition is enhanced by synergism with other phenolics in plant extracts .
  • RA’s antifungal activity involves disrupting fungal glycolysis via enolase inhibition .

Challenges and Future Perspectives

Despite RA’s therapeutic promise, limitations include:

  • Bioavailability: Rapid metabolism reduces systemic exposure; nanoencapsulation improves delivery .
  • Toxicity : High doses (>500 mg/kg in rodents) may induce hepatotoxicity, necessitating dose optimization .
  • Synergistic Formulations: Combining RA with carnosic acid or curcumin enhances efficacy in cancer and inflammation .

Future research should prioritize clinical trials to validate RA’s safety and explore its integration into functional foods and pharmaceuticals.

Biological Activity

Rosmarinic acid (RA) is a polyphenolic compound widely recognized for its diverse biological activities. It is primarily found in various herbs, including rosemary, mint, and sage. This article explores the multifaceted biological activities of RA, including its antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.

1. Antioxidant Activity

RA exhibits significant antioxidant properties, which play a crucial role in mitigating oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders.

  • Mechanism : RA scavenges free radicals and inhibits the production of reactive oxygen species (ROS). It enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .
  • Case Study : In a study involving human dopaminergic SH-SY5Y cells, RA reduced hydrogen peroxide-induced ROS production and apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

2. Anti-Inflammatory Effects

RA has demonstrated potent anti-inflammatory effects across various models of inflammation.

  • Mechanism : It inhibits the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) through the downregulation of NF-κB signaling pathways .
  • Case Study : In a mouse model of collagen-induced arthritis, RA significantly reduced the arthritis index and inflammation markers in synovial tissue . Additionally, it improved symptoms in patients with rheumatoid arthritis by inducing apoptosis in activated T cells .

3. Antimicrobial Properties

RA exhibits broad-spectrum antimicrobial activity against various pathogens.

  • Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation.
  • Research Findings : RA effectively inhibited the growth of several bacteria, including Vibrio species and fungi. A study showed that RA combined with sodium citrate enhanced its antibacterial activity against Vibrio vulnificus .

4. Anticancer Activity

The anticancer potential of RA has been extensively studied, showing promise in inhibiting tumor growth and inducing apoptosis.

  • Mechanism : RA regulates cell cycle progression and apoptosis-related proteins such as Bcl-2 and Bax. It also influences signaling pathways like MAPK .
  • Case Studies :
    • In vitro studies indicated that RA inhibited the proliferation of breast cancer cells (MDA-MB-231) in a dose-dependent manner .
    • In vivo studies demonstrated that RA reduced tumor size in H22 tumor-bearing mice by modulating NF-kB signaling .

5. Neuroprotective Effects

RA's neuroprotective properties are particularly relevant to conditions like Alzheimer's disease and vascular dementia.

  • Mechanism : RA protects neuronal cells from oxidative damage and apoptosis by enhancing mitochondrial function and reducing ROS levels .
  • Research Findings : Studies have shown that RA can improve cognitive function and reduce neuroinflammation in animal models of dementia .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionKey Findings/Case Studies
AntioxidantScavenges free radicals; enhances HO-1/SODReduced ROS in SH-SY5Y cells exposed to H₂O₂
Anti-inflammatoryInhibits cytokines/COX-2; modulates NF-κBReduced arthritis index in collagen-induced arthritis model
AntimicrobialDisrupts membranes; inhibits biofilmEffective against Vibrio species with sodium citrate
AnticancerRegulates apoptosis; modulates MAPKInhibited breast cancer cell proliferation
NeuroprotectiveReduces oxidative stress; protects neuronsImproved cognitive function in dementia models

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing rosmarinic acid extraction from plant sources?

  • Experimental Design : Use response surface methodology (RSM) with central composite design to evaluate variables like solvent type (e.g., propan-2-ol), temperature (optimal: ~66°C), and solid-liquid ratio (e.g., 0.035 g/mL). Validation via ANOVA ensures statistical significance of extraction parameters .
  • Data Analysis : Compare predicted vs. experimental yields (e.g., 74.4 mg/g predicted vs. 72.6 mg/g observed) to confirm model accuracy .
  • Contradictions : Boiling time in aqueous extraction (e.g., 10–30 minutes) significantly alters yields, with Duncan tests showing distinct differences between time intervals .

Q. How can researchers validate this compound quantification in plant matrices?

  • Methodology : Employ isocratic HPLC with photodiode array detection for simplicity and reproducibility. Validate via linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (90–110%) .
  • Cross-Validation : Compare with LC/MS/MS or spectrophotometry for secondary confirmation, noting that gradient HPLC is widely used but less time-efficient .

Q. What factors influence this compound stability during experimental storage and processing?

  • Thermal Degradation : Monitor degradation kinetics in solvents like water (unstable at >60°C) vs. methanol (stable at 20–100°C for 4 hours). Use Arrhenius models to predict shelf life .
  • Methodological Tip : Store samples in 70% ethanol to minimize hydrolysis and oxidation byproducts .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antiviral activity against Hepatitis E?

  • Experimental Approach : Perform molecular docking (e.g., PyMOL) to analyze binding affinity (-8.3 kcal/mol) and stability (RMSD < 17.014 Å) between this compound and Tyrosine FYN, a protein critical for viral replication .
  • Validation : Use Lepinski Rule criteria (e.g., log P = 1.76, H-bond donors = 5) to confirm drug-likeness and validate via in vitro assays measuring viral load reduction .

Q. How does this compound modulate apoptosis in colon cancer models?

  • In Vivo Design : Administer 1,2-dimethylhydrazine (DMH) to induce carcinogenesis in Wistar rats, then treat with this compound (e.g., 50 mg/kg/day). Assess tumor suppression via histopathology and NF-κB pathway inhibition .
  • Contradictions : While DMH models show reduced tumor multiplicity, human cell line studies (e.g., Jurkat T-cells) highlight mitochondrial apoptosis via p56lck activation, suggesting tissue-specific mechanisms .

Q. What biochemical pathways mediate this compound’s anti-inflammatory effects in autoimmune diseases?

  • Mechanistic Insight : Inhibit phospholipase C-gamma 1 (PLC-γ1) and IL-2 production in T-cells, reducing synovial inflammation in collagen-induced arthritis models. Validate via ELISA for cytokines (e.g., TNF-α, IL-6) .
  • Data Interpretation : Contrast findings with transplant rejection models, where this compound reduces antibody-mediated graft damage but shows variable efficacy across immune cell subtypes .

Q. How can spectroscopic and computational methods elucidate this compound’s antioxidant activity?

  • Methodology : Combine NMR, IR, and Raman spectroscopy with DFT calculations to map electron density and H-atom donation sites (e.g., catechol groups). Correlate with lipid peroxidation assays in oil systems .
  • Advanced Analysis : Use spin density distribution models to predict radical scavenging efficiency, noting discrepancies between in silico predictions and in vitro DPPH assay results .

Q. What experimental strategies address contradictions in this compound’s antibacterial efficacy?

  • Hypothesis Testing : Assess membrane permeability (via carbohydrate/protein leakage assays) and DNA polymerase inhibition. Note that this compound does not bind plasmid DNA directly but disrupts metabolic pathways .
  • Contradiction Resolution : Reconcile variable MIC values across bacterial strains by standardizing solvent carriers (e.g., DMSO vs. ethanol) and culture conditions .

Methodological Best Practices

  • Reproducibility : For in vivo studies, report diet composition (e.g., high-fat diets in DMH models) and animal strain (e.g., Wistar rats) to contextualize metabolic outcomes .
  • Data Transparency : Provide raw HPLC chromatograms and docking simulation files as supplementary materials to enable independent validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.